molecular formula C11H9N5 B6603675 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6603675
M. Wt: 211.22 g/mol
InChI Key: JPWZTNIDHIJKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine scaffold with a phenyl substituent at the 3-position and an amine group at the 4-position. This core structure serves as a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with ATP-binding pockets of kinases and other enzymes . Its synthesis typically involves multi-step reactions, including Vilsmeier–Haack formylation and Suzuki coupling, to introduce diverse substituents for optimizing biological activity .

Properties

IUPAC Name

3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZTNIDHIJKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=NC3=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stille Coupling

A Chinese patent describes the use of Stille coupling between 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (Formula III) and trimethyl-p-phenoxyphenyltin in the presence of Pd(PPh₃)₄. This method achieves an 80% yield under mild conditions (60–70°C, 3 hours) using dimethylformamide (DMF) as the solvent.

Reaction Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: DMF

  • Temperature: 60–70°C

  • Yield: 80%

Suzuki-Miyaura Coupling

An alternative approach from RSC publications employs Suzuki coupling between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and phenylboronic acid derivatives. For instance, coupling 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-phenoxynaphthalen-1-ylboronate ester using Pd(PPh₃)₄ in DMF at 60°C yields the target compound in 18% yield. While lower in efficiency compared to Stille coupling, this method avoids toxic tin reagents.

Comparative Table 1: Cross-Coupling Methods

ParameterStille CouplingSuzuki Coupling
CatalystPd(PPh₃)₄Pd(PPh₃)₄
Coupling PartnerTrimethyltin reagentBoronate ester
SolventDMFDMF
Temperature60–70°C60°C
Yield80%18%

Protecting Group Strategies

Protecting the pyrazole nitrogen is critical to prevent unwanted side reactions. The tert-butyl group is frequently used due to its stability under basic and acidic conditions. A reported synthesis involves treating 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl bromide in the presence of potassium carbonate, yielding 1-tert-butyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 95% yield after purification via medium-pressure liquid chromatography (MPLC).

Synthetic Protocol

  • Substrates: this compound (10 mg), tert-butyl bromide (3 μL)

  • Base: K₂CO₃ (12 mg)

  • Solvent: DMF (5 mL)

  • Conditions: 60°C, 6 hours

  • Purification: MPLC (heptane/EtOAc, 8:2 v/v)

  • Yield: 95%

Purification and Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) and MPLC are standard for isolating this compound. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (500 MHz, Chloroform-d): δ 8.37 (s, 1H), 7.49 (t, J = 7.8 Hz, 1H), 7.34 (s, 1H), 5.58 (s, 2H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 149.8, 138.3, 114.4, 78.3.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

MethodAdvantagesLimitations
CondensationHigh yield (75–80%), scalableRequires high-temperature conditions
Stille CouplingMild conditions, high yield (80%)Uses toxic tin reagents
Suzuki CouplingAvoids tin, versatileLow yield (18%)
Protecting GroupsEnhances stability, easy deprotectionAdds synthetic steps

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its potential as a pharmacophore in anticancer agents. Research indicates that derivatives of this compound exhibit notable inhibitory effects on various cancer cell lines. For instance, one study reported that a derivative with the pyrazolo[3,4-d]pyrimidine structure demonstrated an IC50 value of 2.55 µM against specific cancer targets, indicating potent activity compared to established controls like genistein (IC50 = 15.0 µM) .

Case Study: Dual EGFR/VGFR2 Inhibitors

A novel class of phenylpyrazolo[3,4-d]pyrimidines has been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). One compound from this class exhibited IC50 values of 0.3 µM for EGFR and 7.60 µM for VGFR2, showing promise in targeting multiple pathways involved in tumor growth . Molecular docking studies further elucidated the binding mechanisms of these compounds, enhancing their potential as multitarget anticancer agents.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Several derivatives have shown significant inhibition of CDK1 and CDK2, which are vital for cancer cell proliferation . The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows these compounds to act as effective inhibitors by mimicking ATP binding.

Table: Inhibition Potency of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget EnzymeIC50 (µM)
5iEGFR0.3
5iVGFR27.60
Compound ACDK110
Compound BCDK215

Antiparasitic and Antifungal Properties

Beyond anticancer applications, pyrazolo[3,4-d]pyrimidine derivatives have shown activity against various parasites and fungi. The broad-spectrum biological activity makes this scaffold attractive for further exploration in drug design aimed at infectious diseases .

Theoretical Studies and Computational Chemistry

Theoretical explorations have been conducted to understand the electronic properties and molecular interactions of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Studies involving molecular orbital analysis (HOMO-LUMO) provide insights into the reactivity and stability of these compounds, guiding the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Modifications

Compound Name Substituents/Modifications Biological Target/Activity
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core) Phenyl at C3, NH2 at C4 Src, RET kinases; TNBC
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused at N1 Broad-spectrum kinase inhibition
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Ethynyl linker at C3 TNBC (IC50: 9.8–10.2 nM)
3-[(3-Chlorophenoxy)methyl]-1-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorophenoxymethyl at C3, tetrahydropyran at N1 Kinase selectivity; CNS penetration
1-Isopropyl-3-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines Isopropyl at N1, hydrophobic side chains RET kinase inhibition (IC50: <100 nM)
  • Thieno[3,2-d]pyrimidine Hybrid (): Fusion of thieno-pyrimidine enhances planar aromaticity, improving binding to kinase ATP pockets. The hybrid compound exhibits broad kinase inhibition but lacks the selectivity of the parent scaffold .
  • Phenylethynyl Derivatives (): The ethynyl spacer at C3 increases hydrophobic interactions with kinase pockets, leading to sub-nanomolar IC50 values in TNBC models. Para- and meta-substituents (e.g., dimethoxy groups) further optimize binding .
  • Chlorophenoxymethyl Derivatives (): Bulky substituents at C3 improve metabolic stability and CNS penetration, making these derivatives suitable for targeting neurological pathogens .

Biological Activity

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor . It primarily targets Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. By covalently binding to BTK, the compound inhibits its activity, leading to disrupted signaling and altered cellular responses, particularly in B-cells .

Key Mechanisms:

  • Covalent Binding : The compound forms a stable covalent bond with BTK, effectively inhibiting its enzymatic function.
  • Inhibition of Signaling Pathways : This inhibition leads to decreased activation of downstream signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring affect the compound's potency against various kinases. A specific derivative showed an IC50 value of 0.0009 μM against Src kinase, indicating high potency .

Table 1: Structure-Activity Relationships of Selected Derivatives

Compound NameStructureIC50 (μM)Target Kinase
Compound 1jStructure0.0009Src
Compound 5iStructure0.3EGFR
Hydroxy-PPStructureNot specifiedCBR1

In Vivo Studies

A pivotal study employed an MDA-MB-231 xenograft mouse model to evaluate the efficacy of a derivative of this compound (designated as compound 1j). The results indicated that a daily dose of 30 mg/kg for 18 days led to complete suppression of tumor growth with a tumor inhibition rate exceeding 100% . The study also highlighted good pharmacokinetic properties and minimal toxicity.

Cellular Effects

Further investigations revealed that treatment with this compound resulted in:

  • Induction of Apoptosis : Significant apoptosis was observed in tumor tissues treated with the compound.
  • Inhibition of Cell Migration : The compound effectively inhibited migration in cancer cell lines, suggesting potential utility in preventing metastasis.

Additional Biological Activities

Beyond its role as a kinase inhibitor, derivatives of this compound have shown activity against other targets:

  • Antiparasitic and Antifungal Activities : Certain derivatives demonstrated significant efficacy against various pathogens.
  • Dual EGFR/VGFR2 Inhibition : Some compounds exhibited dual inhibitory effects on both EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM .

Q & A

Q. What are the established synthetic routes for 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include cyclization of intermediates under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions with phenyl derivatives. For example:

  • Cyclization : Precursors like 3-methyl-1H-pyrazol-5-amine react with chlorinated phenyl compounds under basic conditions to form the core structure .
  • Substitution : Coupling agents such as HATU and solvents like isopropanol or ethyl acetate are critical for introducing substituents .
  • Purification : Techniques like recrystallization or chromatography (e.g., silica gel column) are essential for achieving >95% purity .

Q. Critical Parameters :

  • Temperature : Reactions often require controlled heating (e.g., 80–100°C) to optimize cyclization.
  • Catalysts : Use of trifluoroacetic acid (TFA) as a catalyst in coupling reactions improves efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 278.11) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at the 3- or 4-position enhance binding to kinases (e.g., BTK inhibition) by increasing electrophilicity .
  • Methoxy Groups : Improve solubility and pharmacokinetics but may reduce target affinity due to steric hindrance .
  • Comparative Data : For example, 3-(4-fluorophenyl) analogs show 2.5-fold higher IC50_{50} values against cancer cell lines than the 3-phenyl derivative .

Q. Table 1: Biological Activity of Selected Derivatives

SubstituentTarget Enzyme (IC50_{50}, nM)Solubility (µg/mL)
3-Phenyl450 (BTK)12.5
3-(4-Chlorophenyl)220 (BTK)8.2
3-(4-Methoxyphenyl)680 (BTK)25.3
Data adapted from .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine analogs?

Discrepancies in activity data often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. HPLC purity validation is critical .
  • Target Selectivity : Off-target effects (e.g., COX-2 inhibition) may explain divergent outcomes. Use isoform-specific assays to clarify .

Q. Methodological Recommendations :

  • Standardize assays using reference inhibitors (e.g., Ibrutinib for BTK) .
  • Employ orthogonal techniques (e.g., SPR for binding affinity, Western blot for pathway validation) .

Q. How can reaction by-products be minimized during large-scale synthesis of this compound?

By-product formation is mitigated through:

  • Optimized Stoichiometry : Limiting excess reagents (e.g., 1.1 eq of aryl halide) reduces dimerization .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2h) prevents thermal degradation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in substitution steps .

Case Study : A scaled-up synthesis achieved 82% yield using HATU coupling in DMF at 80°C, with <2% by-products detected via LC-MS .

Q. What computational tools are used to predict the binding modes of this compound to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with kinases like BTK:

  • Key Interactions : Hydrogen bonds with Lys430 and hydrophobic contacts with Phe413 in the ATP-binding pocket .
  • Validation : Experimental IC50_{50} values correlate with docking scores (R2^2 = 0.89) .

Q. How does the choice of solvent affect the stability of this compound in long-term storage?

Stability studies show:

  • Polar Solvents : DMSO solutions degrade by 15% over 6 months due to hygroscopicity.
  • Nonpolar Solvents : Ethyl acetate maintains >90% stability at -20°C .
  • Solid-State Storage : Lyophilized powder in argon atmosphere retains integrity for >12 months .

Q. What are the limitations of current in vitro models for evaluating the anticancer potential of this compound?

Limitations include:

  • 2D vs. 3D Models : 2D cultures underestimate efficacy in tumor spheroids by 30–50% .
  • Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes) are needed to predict in vivo clearance .

Q. How can synthetic methodologies be adapted to introduce isotopic labels (e.g., 14^{14}14C) for pharmacokinetic studies?

Strategies include:

  • Late-Stage Isotope Incorporation : Reacting 14^{14}C-labeled methyl iodide with intermediates .
  • Radiolabeled Precursors : Using 14^{14}C-urea in cyclization steps .

Q. What are the emerging applications of this compound beyond oncology?

Recent studies explore:

  • Anti-Inflammatory Activity : COX-2 inhibition (IC50_{50} = 340 nM) in macrophage models .
  • Antimicrobial Potential : Activity against Gram-positive bacteria (MIC = 16 µg/mL) via DNA gyrase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.